4,5-Diethoxy-2-nitrobenzaldehyde
Description
4,5-Diethoxy-2-nitrobenzaldehyde is a nitroaromatic compound featuring ethoxy (-OCH2CH3) substituents at positions 4 and 5, a nitro (-NO2) group at position 2, and an aldehyde (-CHO) functional group at position 1 (Figure 1). Its primary applications include serving as an intermediate in pharmaceuticals, agrochemicals, and dyestuffs, though direct evidence for its use is sparse .
Properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
4,5-diethoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10-5-8(7-13)9(12(14)15)6-11(10)17-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
XBGBTVDXFCUYBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 4,5-Diethoxy-2-nitrobenzaldehyde include:
4,5-Dimethoxy-2-nitrobenzaldehyde (CAS 20357-25-9)
- Molecular Formula: C9H9NO5
- Functional Groups: Methoxy (-OCH3), nitro (-NO2), aldehyde (-CHO).
- Properties : Less lipophilic than the diethoxy analog due to smaller methoxy groups. Widely used in organic synthesis, particularly in heterocyclic compound preparation. Higher solubility in polar solvents compared to ethoxy derivatives .
4,5-Dihydroxy-2-nitrobenzaldehyde (CAS 73635-75-3)
- Molecular Formula: C7H5NO5
- Functional Groups: Hydroxy (-OH), nitro (-NO2), aldehyde (-CHO).
- Properties: Increased polarity and acidity due to phenolic -OH groups. Capable of forming hydrogen bonds, enhancing solubility in aqueous media. Susceptible to oxidation and electrophilic substitution reactions .
4,5-Dimethoxy-2-nitrobenzoic Acid (CAS 4998-07-6)
- Molecular Formula: C9H9NO7
- Functional Groups: Methoxy (-OCH3), nitro (-NO2), carboxylic acid (-COOH).
- Properties : The carboxylic acid group enables salt formation and esterification. Applications include polymer synthesis and as a precursor for amides (e.g., 4,5-Dimethoxy-2-nitrobenzamide, CAS 4959-60-8) .
4,5-Dimethoxy-2-nitro-N-phenethylbenzamide (CAS 5873-58-5)
- Molecular Formula : C17H18N2O5
- Functional Groups: Methoxy (-OCH3), nitro (-NO2), amide (-CONH-), phenethyl group.
- Properties: Enhanced hydrophobicity due to the phenethyl substituent. Potential use in medicinal chemistry for target-specific interactions .
Physicochemical Properties
*Predicted data for this compound based on structural analogs.
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